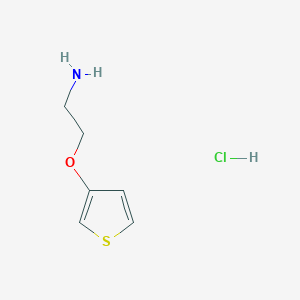

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride is an organic compound that features a thiophene ring, an ether linkage, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of thiophen-3-ol with 2-chloroethanamine hydrochloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophen-3-ol acts as a nucleophile, displacing the chloride ion from 2-chloroethanamine hydrochloride.

- Step 1: Formation of Thiophen-3-ol:

- Thiophene is treated with a suitable oxidizing agent to form thiophen-3-ol.

- Reaction conditions: Oxidizing agent (e.g., hydrogen peroxide), solvent (e.g., acetic acid), temperature (room temperature).

- Step 2: Nucleophilic Substitution:

- Thiophen-3-ol is reacted with 2-chloroethanamine hydrochloride in the presence of a base (e.g., sodium hydroxide).

- Reaction conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (reflux).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions:

- Oxidation:

- The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

- Major products: Thiophene sulfoxide, thiophene sulfone.

- Reduction:

- The amine group can be reduced to form secondary or tertiary amines.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

- Major products: Secondary amine derivatives, tertiary amine derivatives.

- Substitution:

- The ether linkage can participate in substitution reactions, where the thiophene ring can be replaced by other nucleophiles.

- Common reagents: Halides, nucleophiles (e.g., amines, thiols).

- Major products: Substituted ethanamine derivatives.

Scientific Research Applications

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:

- Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Employed in the development of new synthetic methodologies and reaction mechanisms.

- Biology:

- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

- Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

- Evaluated for its pharmacokinetic and pharmacodynamic properties.

- Industry:

- Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

- Applied in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

- Molecular Targets:

- The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

- Potential targets include voltage-gated sodium channels, G-protein coupled receptors, and kinases.

- Pathways Involved:

- The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.

- These pathways are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

2-(thiophen-3-yloxy)ethan-1-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

- 2-(thiophen-2-yloxy)ethan-1-amine hydrochloride:

- Similar structure but with the thiophene ring attached at the 2-position.

- Different reactivity and biological activity due to the positional isomerism.

- 2-(thiophen-3-yl)ethan-1-amine hydrochloride:

- Lacks the ether linkage, resulting in different chemical properties and reactivity.

- Used in different applications due to the absence of the ether group.

- 2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine hydrochloride:

- Contains a trifluoromethyl group, which significantly alters its chemical and biological properties.

- Exhibits different pharmacological activities and industrial applications.

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Biological Activity

2-(Thiophen-3-yloxy)ethan-1-amine hydrochloride, also known as 2-(Thiophen-3-yl)ethanamine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene with ethylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction pathway can be summarized as follows:

- Starting Material : Thiophene.

- Reaction with Ethylamine : Thiophene is reacted with ethylamine in the presence of a catalyst.

- Formation of Hydrochloride : The resultant product is treated with hydrochloric acid.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various molecular targets.

The compound interacts with enzymes and receptors, potentially modulating signaling pathways and enzyme activities. Key aspects of its mechanism include:

- Molecular Targets : It can bind to specific receptors or enzymes, influencing their activity.

- Pathways Involved : It may affect neurotransmitter release and modulate cellular responses related to various diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at certain concentrations. This suggests potential use in developing new antimicrobial agents.

- Cytotoxicity in Cancer Models : Research involving human cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, supporting its role as a candidate for anticancer drug development.

- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems revealed modulation of GABAergic and cholinergic pathways, indicating potential applications in treating neurological disorders.

Properties

IUPAC Name |

2-thiophen-3-yloxyethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS.ClH/c7-2-3-8-6-1-4-9-5-6;/h1,4-5H,2-3,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAJGRUIYNUEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1OCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.